N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-methyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-10-12-18(13-11-16)20(23)22(19-9-5-6-14-21-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGTXXMQNFWVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with benzyl chloride and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
1. Tyrosine Kinase Inhibition
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide has shown promise as a selective inhibitor of tyrosine kinases, which are crucial in various signaling pathways related to cancer progression. Research indicates that derivatives of this compound can effectively inhibit the activity of c-Abl, a tyrosine kinase implicated in chronic myeloid leukemia and other malignancies. The neuroprotective effects observed in some derivatives suggest potential applications in treating neurodegenerative diseases such as Parkinson's disease .
2. GPR52 Agonism
Another significant application of this compound is its role as an agonist for GPR52, a G protein-coupled receptor associated with neuropsychiatric disorders. Studies have identified this compound derivatives that demonstrate agonistic properties towards GPR52, indicating their potential use in developing treatments for conditions like schizophrenia and other mood disorders .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several chemical reactions that yield high purity and yield rates. For instance, reactions conducted in N,N-dimethylformamide with potassium carbonate at elevated temperatures have produced yields exceeding 90% . The compound's molecular structure includes a benzamide moiety that enhances its biological activity through specific interactions with target proteins.
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects against MPP+-induced toxicity in SH-SY5Y cells. Compound 9a from this series showed lower toxicity compared to nilotinib while maintaining high oral bioavailability, marking it as a promising candidate for further development in treating Parkinson's disease .
Case Study 2: Antipsychotic Activity
In another investigation, compounds derived from this compound were evaluated for their effects on amphetamine-induced hyperlocomotion in mice. The results indicated that these compounds could exhibit antipsychotic-like activity, providing a foundation for future research into their therapeutic applications in psychiatric disorders .
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Comparison with Structurally Related Benzamides
Structural Variations and Substituent Effects
Benzamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzamides
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Trifluoromethyl and chloro substituents (e.g., ) enhance membrane permeability, critical for CNS-active agents .
- Solubility : Hydroxy groups (e.g., 2-hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide, ) improve aqueous solubility but may reduce bioavailability .
- Metabolic Stability : Pyridinyl and piperazinyl groups (e.g., ) are common in kinase inhibitors (e.g., imatinib derivatives), balancing target affinity and metabolic resistance .
Research Findings and Trends
Substituent-Driven Activity : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity and target binding, while bulky groups (e.g., benzyl, pyrrolidine) improve selectivity .
Catalytic Advances : Bimetallic frameworks () and recyclable catalysts are emerging as sustainable synthesis tools for benzamides .
Therapeutic Niches : Neuroleptic () and kinase-inhibiting benzamides () dominate preclinical studies, with few candidates reaching clinical trials due to toxicity challenges.
Biological Activity
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzamide core with a benzyl group and a pyridine moiety, which contribute to its biological activity. The presence of the methyl group enhances lipophilicity, potentially improving cellular uptake.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound has been shown to interact with various receptors, including dopamine and serotonin receptors, influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as kinases that play roles in cancer progression and neurodegenerative diseases .
- Signal Transduction Modulation : By affecting signal transduction pathways, the compound can alter cellular responses, which may lead to therapeutic effects in conditions like Parkinson's disease .
Anticancer Properties
This compound derivatives have shown promising anticancer properties. A study evaluating various derivatives found that certain compounds exhibited significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling .
Table 1: Anticancer Activity of N-benzyl Derivatives
| Compound | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| 9a | c-Abl | 0.5 | Neuroprotective effect |
| 8a | c-Src | 1.34 | Most potent in series |
| 10 | EGFR | 0.01 | High inhibition rate |
Neuroprotective Effects
Research indicates that some derivatives act as neuroprotective agents by inhibiting c-Abl kinase, which is implicated in neurodegenerative diseases like Parkinson's disease. For example, compound 9a demonstrated a potent neuroprotective effect against MPP+-induced cell death in SH-SY5Y cells .
Case Studies
- Neuroprotective Activity : A study focused on the synthesis of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives reported that compound 9a effectively protected neuronal cells from apoptosis induced by toxic agents, showcasing its potential for treating neurodegenerative disorders .
- Anticancer Activity : Another investigation highlighted the anticancer efficacy of N-benzyl derivatives against various cancer cell lines, demonstrating their ability to inhibit growth and induce apoptosis through RTK inhibition .
Q & A
Basic Research Questions
Q. How can the synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves acylation of the amine group under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions .
- Temperature control : Maintaining 0–25°C prevents thermal degradation of intermediates .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves purity. Confirm purity via HPLC (>95%) .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm, benzyl methyl at δ 2.3 ppm) .
- Mass spectrometry (LC-MS) : Molecular ion peak at m/z 252.3 [M+H]⁺ confirms molecular weight (C₁₆H₁₆N₂) .
- IR spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
Q. What are the key physicochemical properties of this compound relevant to formulation studies?
- Methodological Answer :
- Solubility : Moderate solubility in DMSO and ethanol (5–10 mg/mL), but poor aqueous solubility. Use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at room temperature in inert atmospheres. Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PI3K, EGFR) based on structural similarity to known inhibitors .
- MD simulations : Assess binding stability (100 ns trajectories) for top hits using GROMACS. Prioritize targets with ΔG < -8 kcal/mol .
- Validation : Cross-reference with experimental kinase inhibition assays (IC₅₀ values) .
Q. How to resolve contradictions between in silico predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Orthogonal assays : If computational models suggest PI3K inhibition but cell-based assays show weak activity, perform:
- Cellular thermal shift assays (CETSA) to confirm target engagement .
- Gene expression profiling (RNA-seq) to identify off-target pathways .
- Structural analogs : Synthesize derivatives with modified benzyl/pyridinyl groups to refine SAR .
Q. What strategies can improve the bioavailability of this compound in preclinical models?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies (t₁/₂ > 6 hours) .
- In vivo PK/PD : Monitor plasma concentration (LC-MS/MS) and correlate with efficacy in xenograft models .
Q. How to design a robust SAR study for this compound’s anticancer activity?
- Methodological Answer :
- Core modifications : Synthesize analogs with:
- Halogen substitutions (e.g., Cl at 4-methyl position) to enhance potency .
- Heterocycle replacements (e.g., thiazole instead of pyridine) to modulate selectivity .
- Assay panels : Test against NCI-60 cell lines and compare GI₅₀ values. Use hierarchical clustering to identify mechanistic patterns .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (p < 0.05) .
- Replicates : Six biological replicates per condition to account for variability .
Q. How to develop a validated UPLC-MS method for quantifying this compound in biological matrices?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
